![molecular formula C17H19N3O3S B5551558 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions starting from simple sulfonamide precursors. For example, 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide is synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, a process that could be adapted for the synthesis of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide by choosing appropriate starting materials and reaction conditions (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For instance, Schiff base compounds derived from sulfonamides have been studied using MS, IR, 1H NMR, 13C NMR, and crystallography to determine their structure, as seen in the study by Yıldız et al., which could provide insights into the structure of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide (Yıldız, Ünver, Erdener, & Iskeleli, 2010).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and chemical properties. For example, effective recognition of different types of amino groups in aminobenzenesulfonamides through N-alkylation with alcohols demonstrates the versatility and reactivity of sulfonamide compounds, which could be relevant to the study of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide (Lu, Ma, Qu, & Li, 2015).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure and spectroscopic studies provide valuable information on the physical properties of these compounds, as illustrated in studies of similar compounds (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and behaviors of sulfonamide compounds. Investigations into the reactivity of sulfonamide compounds with various reagents and under different conditions shed light on their chemical properties, as seen in the rearrangement reactions of sulfonamide derivatives (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Scientific Research Applications
Pharmacological Properties and Clinical Use of Sulfonamide Derivatives
Metoclopramide, a compound with structural similarity in terms of sulfonamide linkage, is extensively studied for its pharmacological properties, including effects on gastrointestinal motility and antiemetic capabilities. Its ability to promote gastric emptying and potential in diagnostic radiology exemplifies the clinical relevance of sulfonamide derivatives in medical treatments and procedures (Pinder et al., 2012).
Environmental Impact and Aquatic Behavior
Research on parabens, structurally distinct but relevant due to the presence of benzenesulfonamide in environmental studies, sheds light on the occurrence, fate, and behavior of similar compounds in aquatic environments. These studies highlight the persistence and bioaccumulation potential of such compounds, underscoring the importance of understanding environmental impacts in scientific research (Haman et al., 2015).
Role in Antimicrobial Agents
Benzofuran derivatives have been identified as promising scaffolds for antimicrobial agents, suggesting that compounds with similar structural features, including sulfonamide groups, could play a significant role in developing new antimicrobial therapies. This application is especially critical in the context of increasing antibiotic resistance, highlighting the ongoing need for novel antimicrobial compounds (Hiremathad et al., 2015).
Potential in Cancer Research
The exploration of indole and its derivatives in synthesizing potential therapeutic agents indicates the importance of compounds like 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide in cancer research. Indoles' biological activity, particularly in synthesizing compounds with anticancer properties, exemplifies the critical role these structures play in developing new cancer treatments (Taber & Tirunahari, 2011).
properties
IUPAC Name |
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-7-17-16(10-14)12(11-19-17)8-9-20-24(21,22)15-5-2-13(18)3-6-15/h2-7,10-11,19-20H,8-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIILTPYKOWHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
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